molecular formula C17H12FNO4 B5738491 4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No.: B5738491
M. Wt: 313.28 g/mol
InChI Key: NKAXHEAASBJZND-UHFFFAOYSA-N
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Description

4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a chemical compound with the molecular formula C16H12FNO3. This compound is part of the isoindole-1,3-dione family, which is known for its diverse biological and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common method involves the reaction of 4-fluorophenyl acetic acid with phthalic anhydride under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar condensation reactions, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can have different functional groups attached to the aromatic ring or the propanoate chain .

Scientific Research Applications

4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitrophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
  • 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
  • 4-bromophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Uniqueness

4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-fluorophenyl) 3-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO4/c18-11-5-7-12(8-6-11)23-15(20)9-10-19-16(21)13-3-1-2-4-14(13)17(19)22/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAXHEAASBJZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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